N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a pyrazole ring, a furan ring, and a hydrazide group, making it a versatile molecule in various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 5-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazide group under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and furan derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3-phenyl-1H-pyrazol-4-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide monohydrate
Uniqueness
N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring and a furan ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-15(13-7-4-8-21-13)19-17-10-12-9-16-18-14(12)11-5-2-1-3-6-11/h1-10H,(H,16,18)(H,19,20) |
InChI Key |
PDNRWPPOOJTTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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